molecular formula C7H7Br2NOS B2739425 2,5-dibromo-N,N-dimethylthiophene-3-carboxamide CAS No. 1004784-47-7

2,5-dibromo-N,N-dimethylthiophene-3-carboxamide

Cat. No. B2739425
CAS RN: 1004784-47-7
M. Wt: 313.01
InChI Key: KJWLETMBIYLAAH-UHFFFAOYSA-N
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Description

“2,5-dibromo-N,N-dimethylthiophene-3-carboxamide” is a chemical compound with the molecular formula C7H7Br2NOS . It is used in laboratory chemicals .


Synthesis Analysis

The synthesis of “2,5-dibromo-N,N-dimethylthiophene-3-carboxamide” involves the dissolution of Compound S (5.0 g, 32 mmol) in 200 ml of dimethylformamide (DMF). Then, 11.5 g (64 mmol) of N-bromosuccinimide is added at room temperature, and the mixture is stirred at room temperature for 12 hours .


Molecular Structure Analysis

The molecular structure of “2,5-dibromo-N,N-dimethylthiophene-3-carboxamide” is represented by the InChI code: 1S/C7H7Br2NOS/c1-10(2)7(11)4-3-5(8)12-6(4)9/h3H,1-2H3 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • The reaction of 2,5-dimethylthiophene with copper(II) nitrate has been studied, leading to the formation of products like 3-nitro-2,5-dimethyl-thiophene and 2,5-dimethyl-3-(5-methyl-2-thenyl)thiophene. This provides insight into the reactivity and potential applications of thiophene derivatives in chemical synthesis (Suzuki, Hidaka, Iwasa, Mishina, & Osuka, 1981).
  • A study explored the reaction of 2-amino-4,5-dimethyl- thiophene-3-carboxamide with iso(and isothio) cyanates under microwave irradiation for the synthesis of thieno[2,3-d]pyrimidines, showing the versatility of thiophene derivatives in heterocyclic chemistry (Davoodnia, Rahimizadeh, Atapour-Mashhad, & Tavakoli-Hoseini, 2009).

Application in Antiviral Research

  • Furan-carboxamide derivatives, including those with a 2,5-dimethyl-substituted thiophene moiety, have been identified as potent inhibitors of the influenza A H5N1 virus. This highlights the potential of thiophene derivatives in antiviral drug development (Yongshi et al., 2017).

Catalytic Reactions

  • The formation of 3-Methoxy-2,5-dimethylthiophene and 3,4-dimethoxy-2,5-dimethylthiophene using Cu(I)Br as a catalyst was investigated, demonstrating the catalytic applications of thiophene derivatives in organic synthesis (Peeters, Jacobs, Eevers, & Geise, 1994).

Novel Synthetic Pathways

  • Studies have shown novel synthetic pathways involving thiophene derivatives, such as the bromodecarboxylation of thiophenecarboxylic acids to yield 2,5-dibromo-3,4-dimethylthiophene (Zwanenburg & Wynberg, 2010).

Metallated Compound Synthesis

  • The synthesis of 2,5-dilithiophospholes from 2,5-dibromo-3,4-dimethyl-1-phenylphosphole, providing an access to 2,5-difunctional phospholes, showcases another application area in organometallic chemistry (Deschamps & Mathey, 1998).

Safety and Hazards

The safety data sheet for a similar compound, 2,5-Dibromo-3-n-dodecylthiophene, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle “2,5-dibromo-N,N-dimethylthiophene-3-carboxamide” with appropriate personal protective equipment and follow safety protocols.

properties

IUPAC Name

2,5-dibromo-N,N-dimethylthiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2NOS/c1-10(2)7(11)4-3-5(8)12-6(4)9/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJWLETMBIYLAAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(SC(=C1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dibromo-N,N-dimethylthiophene-3-carboxamide

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